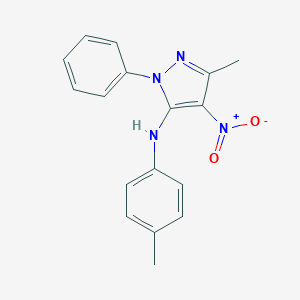
3-Methyl-N-(4-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-(4-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "MMPP" and is a member of the pyrazole family. MMPP has a chemical formula of C18H17N3O2 and a molecular weight of 307.35 g/mol.
Mechanism of Action
The mechanism of action of MMPP involves its interaction with various molecular targets in the cell. MMPP has been found to bind to the active site of enzymes such as COX-2 and LOX, thereby inhibiting their activity. MMPP also interacts with transcription factors such as NF-κB, which regulates the expression of genes involved in inflammation and cell survival. By modulating the activity of these molecular targets, MMPP exerts its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
MMPP has been found to have various biochemical and physiological effects on the cell. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. MMPP also inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. MMPP has also been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol-3-kinase (PI3K)/Akt pathway.
Advantages and Limitations for Lab Experiments
MMPP has several advantages for laboratory experiments. It is readily available, easy to synthesize, and relatively stable. MMPP also has a high purity and can be easily characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. However, MMPP has some limitations for laboratory experiments. It is highly toxic and requires special handling and disposal procedures. MMPP is also relatively expensive, which may limit its use in some research studies.
Future Directions
There are several future directions for research on MMPP. One area of interest is the development of MMPP derivatives with improved anti-cancer and anti-inflammatory activity. Another area of research is the investigation of the molecular mechanisms underlying the effects of MMPP on various signaling pathways. Additionally, the use of MMPP in combination with other anti-cancer and anti-inflammatory agents could be explored to enhance its therapeutic efficacy. Finally, the development of novel drug delivery systems for MMPP could improve its bioavailability and reduce its toxicity.
Synthesis Methods
The synthesis of MMPP involves the reaction of 4-methylacetophenone, hydrazine hydrate, and 4-nitrobenzaldehyde in the presence of acetic acid and ethanol. The reaction proceeds through a series of steps that result in the formation of MMPP. The yield of MMPP can be improved by optimizing the reaction conditions, such as temperature, time, and reactant ratios.
Scientific Research Applications
MMPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, MMPP has shown promising results as a potential anti-cancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. MMPP has also been investigated for its potential use as an anti-inflammatory agent, as it has shown to inhibit the production of pro-inflammatory cytokines.
In biochemistry, MMPP has been studied for its mechanism of action and its effects on various biochemical pathways. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. MMPP has also been shown to modulate the activity of transcription factors such as nuclear factor-kappa B (NF-κB), which regulates the expression of genes involved in inflammation and cell survival.
properties
CAS RN |
136389-76-9 |
|---|---|
Product Name |
3-Methyl-N-(4-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine |
Molecular Formula |
C17H16N4O2 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
5-methyl-N-(4-methylphenyl)-4-nitro-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C17H16N4O2/c1-12-8-10-14(11-9-12)18-17-16(21(22)23)13(2)19-20(17)15-6-4-3-5-7-15/h3-11,18H,1-2H3 |
InChI Key |
MXDAGUWPUKMLQV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(C(=NN2C3=CC=CC=C3)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=NN2C3=CC=CC=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



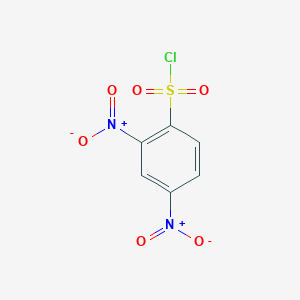
![[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane](/img/structure/B156150.png)

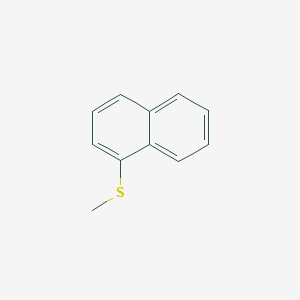
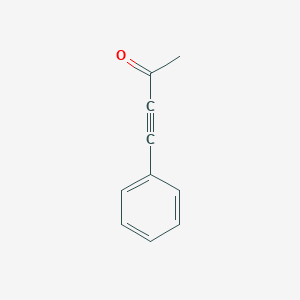
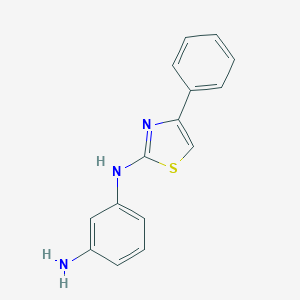

![(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol](/img/structure/B156162.png)





![6-Methylthieno[2,3-b]pyridine](/img/structure/B156179.png)